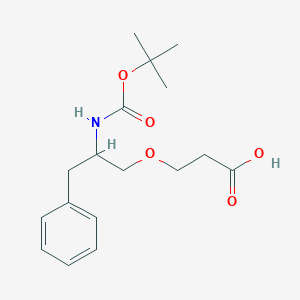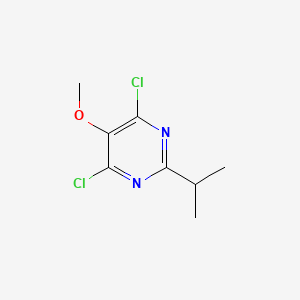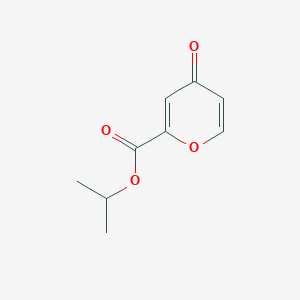
Urea, (trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, (trifluoromethyl)- is a compound that contains a trifluoromethyl group attached to a urea moiety. The trifluoromethyl group is known for its unique properties, such as high electronegativity and lipophilicity, which make it valuable in various fields including pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of urea, (trifluoromethyl)- typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity. Another common method involves the reaction of isocyanates or carbamoyl chlorides with ammonia, although this method is less environmentally friendly due to the use of phosgene .
Industrial Production Methods
Industrial production of urea derivatives often focuses on resource-efficient and environmentally friendly processes. The use of water as a solvent and the avoidance of organic co-solvents are key considerations in the large-scale synthesis of these compounds .
化学反応の分析
Types of Reactions
Urea, (trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the urea moiety.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving radical intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include diethyl zinc, Wilkinson’s catalyst, and various oxidizing and reducing agents . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical trifluoromethylation can produce various trifluoromethylated intermediates that are valuable in pharmaceuticals and agrochemicals .
科学的研究の応用
Urea, (trifluoromethyl)- has numerous applications in scientific research:
作用機序
The mechanism of action of urea, (trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects . The trifluoromethyl group enhances the compound’s lipophilicity and stability, contributing to its biological activity .
類似化合物との比較
Similar Compounds
Similar compounds include other trifluoromethyl-containing ureas and derivatives, such as trifluoromethyl ketimines and trifluoromethyl pyrimidines .
Uniqueness
Urea, (trifluoromethyl)- is unique due to its combination of the trifluoromethyl group and the urea moiety, which imparts distinct chemical and biological properties. Its high electronegativity and lipophilicity make it particularly valuable in pharmaceuticals and agrochemicals .
Conclusion
Urea, (trifluoromethyl)- is a versatile compound with significant applications in various fields. Its unique properties and reactivity make it a valuable tool in scientific research and industrial applications.
特性
CAS番号 |
61919-30-0 |
|---|---|
分子式 |
C2H3F3N2O |
分子量 |
128.05 g/mol |
IUPAC名 |
trifluoromethylurea |
InChI |
InChI=1S/C2H3F3N2O/c3-2(4,5)7-1(6)8/h(H3,6,7,8) |
InChIキー |
ARIKQVYYYDITGU-UHFFFAOYSA-N |
正規SMILES |
C(=O)(N)NC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)

![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)



![1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile](/img/structure/B13931757.png)
